![molecular formula C15H20N2O3S2 B2413905 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953180-53-5](/img/structure/B2413905.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds . It includes a piperidine ring, which is a common feature in many pharmaceuticals , a furan ring, which is a heterocyclic compound, and a sulfonamide group, which is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound, as with any organic compound, is determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, furan ring, and sulfonamide group would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, while the furan ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar piperidine and furan rings could increase its solubility in organic solvents .Scientific Research Applications
Anticancer Potential
Furan-based compounds have diverse pharmacological properties, including anticancer effects. Consider the following:
- Targeting EGFR : Designing N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds may lead to promising anticancer agents that target the epidermal growth factor receptor (EGFR) .
Other Biological Activities
Beyond antibacterial and anticancer effects, this compound exhibits a range of other biological activities:
- Anti-Inflammatory : Furan derivatives have anti-inflammatory properties .
- Other Therapeutic Areas : It may have implications in areas such as anti-ulcer, diuretic, and anti-anxiety treatments .
Structural Insights
The furan ring structure itself is highly reactive and serves as the foundation for these diverse applications. Its unique properties contribute to its biological effects .
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Hassan, M. et al. (2017). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. Journal of Chemical Sciences, 129(5), 611–620. DOI: 10.1007/s40242-017-7041-x Viveka, S. et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)-1H-pyrazol-4-yl)(phenyl)methanone derivatives as potential anti-inflammatory agents. Naunyn-Schmiedeberg’s Archives of Pharmacology. DOI: 10.1007/s00210-022-02344-x Kort, M. et al. (2021). Synthesis, characterization, crystal structure, hirshfeld surface analysis, and molecular docking studies of 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide. Journal of Materials Science: Materials in Electronics. DOI: 10.1007/s10854-021-07601-y
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals or materials . Additionally, research could be conducted to improve the synthesis of this compound, making it more efficient or environmentally friendly .
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHPYPCGPAVQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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